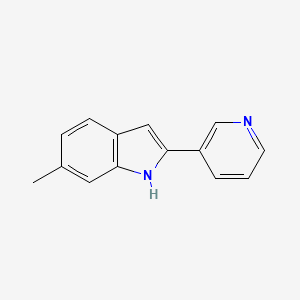

6-methyl-2-(pyridin-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-pyridin-3-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-4-5-11-8-14(16-13(11)7-10)12-3-2-6-15-9-12/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJUALJDZUWJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Indole (B1671886) Core

The formation of the indole ring system is a cornerstone of this synthesis. Several methods are available, each with its own advantages and substrate scope.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis is a venerable and widely used method for constructing indole rings. byjus.comwikipedia.org It involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org For the synthesis of 6-methyl-2-(pyridin-3-yl)-1H-indole, this would conceptually involve the reaction of (4-methylphenyl)hydrazine with a ketone bearing a pyridin-3-yl group.

The general mechanism commences with the formation of a phenylhydrazone from the reaction of the phenylhydrazine and the carbonyl compound. wikipedia.org This is followed by isomerization to an enamine tautomer, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement under acidic conditions. wikipedia.org The subsequent loss of ammonia (B1221849) and aromatization leads to the final indole product. wikipedia.org A variety of Brønsted and Lewis acids can catalyze this reaction, including HCl, H₂SO₄, polyphosphoric acid, and boron trifluoride. wikipedia.org

While direct application of the Fischer indole synthesis to form this compound is plausible, the specific choice of the pyridin-3-yl-containing ketone and the reaction conditions would be crucial for optimizing the yield and minimizing side products. The regioselectivity of the cyclization is generally reliable, with the substitution pattern of the phenylhydrazine directing the final position of the methyl group on the indole ring.

Palladium-Catalyzed Cyclization Reactions

Modern synthetic methods often utilize palladium catalysis to achieve efficient and selective bond formations. Palladium-catalyzed cyclization reactions have emerged as powerful tools for indole synthesis. acs.org One such approach involves the aerobic oxidative cyclization of N-aryl imines, which can be formed from anilines and ketones. acs.org This method offers an atom-economical route to indoles from readily available starting materials. acs.org

Another palladium-catalyzed strategy involves the cyclization of enynols with aminals. nih.gov While the specific application to this compound is not explicitly detailed, the versatility of these methods suggests potential applicability. For instance, a suitably substituted enyne could be cyclized in the presence of a palladium catalyst to form the indole core. nih.gov Furthermore, palladium-catalyzed reactions can be used to construct the indole ring by cross-coupling aryl bromides and hydrazones, a modification of the classical Fischer indole synthesis. wikipedia.org

The synthesis of 2-substituted indoles can also be achieved through a sequence involving Suzuki-Miyaura coupling followed by a 5-endo-trig Heck or aryl radical cyclization of N-(o-halophenyl)enecarbamates. acs.org This highlights the power of palladium catalysis in facilitating tandem reactions to build complex heterocyclic systems.

Transition Metal-Free Indolization Protocols

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals to enhance the sustainability and cost-effectiveness of chemical processes. kyoto-u.ac.jprsc.org For indole synthesis, transition-metal-free approaches often rely on strong bases or photochemical methods. kyoto-u.ac.jpmdpi.com

One such strategy involves the "aromatic metamorphosis" of thiaarenes, where dibenzothiophene (B1670422) dioxides react with anilines in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to form carbazoles, a reaction that can be adapted for indole synthesis. kyoto-u.ac.jp Another approach is the dearomative nucleophilic addition to indoles using organic photoredox catalysts, which allows for the synthesis of indolines that can be subsequently aromatized. mdpi.com Additionally, the condensation of carboxymethyl cyclohexadienones with amines provides a catalyst-free route to 6-hydroxyindoles, which could potentially be modified to yield the target compound. acs.org

Multi-Component Reactions for Indole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govacsgcipr.org Several MCRs have been developed for the synthesis of substituted indoles. nih.govethz.ch For instance, a one-pot, four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate (B1210297) can lead to the formation of indole-cycloalkyl[b]pyridine hybrids. nih.gov While not a direct synthesis of the target compound, this illustrates the potential of MCRs to construct indole-containing scaffolds.

The Groebke-Blackburn-Bienaymé reaction is another powerful MCR that can be used to synthesize imidazo[1,2-a]azines, and with appropriate starting materials, could be adapted for the synthesis of indole-containing heterocycles. rug.nl The key advantage of MCRs lies in their ability to rapidly generate molecular diversity from simple building blocks. rug.nl

Approaches for Incorporating the Pyridyl Moiety

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. nih.govlibretexts.org In the context of synthesizing this compound, a plausible strategy would involve the coupling of a 2-halo-6-methylindole (e.g., 2-bromo-6-methyl-1H-indole) with pyridin-3-ylboronic acid. vulcanchem.com This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate. vulcanchem.com

The general catalytic cycle of the Suzuki coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This method is known for its high functional group tolerance and generally good yields. nih.gov

The Stille coupling, which utilizes organotin reagents, is another powerful cross-coupling reaction that could be employed. However, the Suzuki-Miyaura coupling is often preferred due to the lower toxicity of the boron-containing reagents.

Summary of Synthetic Strategies

The table below summarizes the key synthetic strategies discussed for the preparation of this compound.

| Methodology | Key Features | Potential Application |

| Fischer Indole Synthesis | Classic method, acid-catalyzed cyclization of a phenylhydrazine and a ketone. byjus.comwikipedia.org | Reaction of (4-methylphenyl)hydrazine with a pyridin-3-yl ketone. |

| Palladium-Catalyzed Cyclization | Modern, efficient, and selective methods. acs.org | Oxidative cyclization of N-aryl imines or cyclization of enynes. acs.orgnih.gov |

| Transition Metal-Free Indolization | Avoids transition metals, often uses strong bases or photochemistry. kyoto-u.ac.jpmdpi.com | "Aromatic metamorphosis" of thiaarenes or condensation reactions. kyoto-u.ac.jpacs.org |

| Multi-Component Reactions | Convergent, atom-economical, one-pot synthesis. nih.govacsgcipr.org | Potential for rapid assembly of the core structure from simple precursors. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halo-indole with a boronic acid. nih.govlibretexts.org | Coupling of 2-halo-6-methylindole with pyridin-3-ylboronic acid. vulcanchem.com |

Direct Arylation Strategies

Direct arylation represents a powerful and atom-economical approach for the synthesis of 2-arylindoles, including this compound. This method circumvents the need for pre-functionalized starting materials, such as organometallic reagents, by directly coupling a C-H bond of the indole with an aryl halide. Palladium-catalyzed reactions are commonly employed for this transformation. nih.gov

Mechanistic studies on the direct arylation of indoles suggest an electrophilic palladation pathway. nih.gov The regioselectivity of the arylation, favoring the C2 position, is a key aspect of this methodology. For N-substituted indoles, high C2 selectivity is often observed. nih.gov In the case of free (NH)-indoles, the choice of base can influence the regioselectivity between the C2 and C3 positions. nih.gov

A plausible direct arylation route to this compound would involve the palladium-catalyzed reaction between 6-methylindole (B1295342) and a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine.

Regioselective Synthesis of this compound

Achieving regioselectivity is paramount in the synthesis of specifically substituted indoles like this compound. Traditional methods often yield mixtures of isomers, necessitating challenging purification steps. Modern synthetic strategies focus on precursor design and reaction condition optimization to ensure the desired connectivity.

Precursor Design and Preparation

The synthesis of this compound can be approached through several well-established indole syntheses, with the Fischer indole synthesis being a classic and versatile method. nih.gov A plausible retrosynthetic analysis suggests disconnecting the molecule into a 6-methylindole precursor and a pyridine-containing fragment.

One common strategy involves the Suzuki-Miyaura coupling. vulcanchem.com This approach would utilize a pre-functionalized 6-methylindole, such as 6-methyl-2-bromo-1H-indole, and couple it with pyridin-3-ylboronic acid. vulcanchem.com The synthesis of the 6-methyl-2-bromo-1H-indole precursor is a critical step.

Alternatively, the Fischer indole synthesis can be employed by reacting the appropriate phenylhydrazine with a ketone. nih.govvulcanchem.com For the target molecule, this would involve the cyclization of (4-methylphenyl)hydrazine with a ketone bearing the pyridin-3-yl moiety.

Another powerful method is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne with an o-haloaniline. nih.gov This could be adapted for the synthesis of this compound.

Optimized Reaction Conditions and Yields

The success of these synthetic strategies hinges on the careful optimization of reaction conditions. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, key parameters include the choice of catalyst, base, and solvent. vulcanchem.com

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₃PO₄ |

| Solvent | Dioxane/water mixture |

| Temperature | 80–100°C |

| Table 1: Typical conditions for Suzuki-Miyaura coupling to form 2-arylindoles. vulcanchem.com |

For direct arylation methods, the catalyst system, which includes the palladium source and ligands, as well as the base and solvent, are crucial for achieving high yields and regioselectivity. nih.gov

Post-Synthetic Functionalization and Derivatization

Once the this compound core is synthesized, further structural diversity can be achieved through post-synthetic modifications. These modifications can target the indole nitrogen (N1) or the carbocyclic ring.

Modifications at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a common site for functionalization, particularly through N-alkylation. This modification can alter the compound's physical and biological properties. vulcanchem.com A variety of alkylating agents can be used, often in the presence of a base to deprotonate the indole nitrogen. organic-chemistry.orgrsc.org For instance, reaction with alkyl halides in the presence of a base like potassium hydroxide (B78521) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) can afford the N-alkylated product in high yield. rsc.org

| Reagent | Product |

| Iodomethane | 1,6-dimethyl-2-(pyridin-3-yl)-1H-indole |

| Iodoethane | 1-ethyl-6-methyl-2-(pyridin-3-yl)-1H-indole |

| Benzyl bromide | 1-benzyl-6-methyl-2-(pyridin-3-yl)-1H-indole |

| Table 2: Examples of N-alkylation reactions of the indole core. rsc.org |

Substitutions on the Indole Carbocyclic Ring

Electrophilic aromatic substitution on the benzene (B151609) portion of the indole ring allows for the introduction of various functional groups. The inherent electronic properties of the indole nucleus direct incoming electrophiles to specific positions. While the pyrrole (B145914) ring is generally more reactive towards electrophiles, functionalization of the carbocyclic ring can be achieved under specific conditions. rsc.org

The positions on the carbocyclic ring (C4, C5, C6, and C7) are less reactive than the C3 position of the pyrrole ring. rsc.org However, the existing methyl group at the C6 position will influence the regioselectivity of further substitutions. Directing group strategies can be employed to achieve regioselective functionalization at other positions of the benzene ring. rsc.org For example, halogenation or nitration can introduce substituents at reactive positions, such as C5, which can then be used as handles for further chemical transformations. vulcanchem.com

Derivatization of the Pyridine (B92270) Ring

The pyridine moiety of the parent compound is a key target for derivatization to modulate its chemical properties. The introduction of various functional groups onto the pyridine ring can significantly alter the molecule's characteristics. nih.gov A general strategy for creating diverse pyridine analogs involves the ring cleavage and remodeling of (aza)indole skeletons. nih.gov This approach allows for the synthesis of highly functionalized pyridines by reacting N-substituted 3-formyl (aza)indoles with various β-ketoesters or sulfones. nih.gov

For instance, different substituents can be introduced at various positions of the pyridine ring. The synthesis of nicotinic acid analogs, which contain a carboxylic acid group at the C-3 position of the pyridine, highlights a common derivatization strategy. nih.gov Furthermore, methods have been developed for producing pyridine analogs with sulfone or phosphonate (B1237965) groups. nih.gov While not exclusively demonstrated on this compound, these methodologies are applicable for creating a library of derivatives. For example, the reaction of N-aryl 3-formyl azaindole with ethyl acetoacetate (B1235776) can yield a clonixin (B1669224) analog, showcasing the potential to introduce varied functionalities. nih.gov

Synthesis of Analogues with Varied Linkers and Substituents

The synthesis of analogues of this compound extends beyond simple derivatization to include variations in linkers and the introduction of diverse substituent groups on both the indole and pyridine rings.

One approach involves the Fischer indole synthesis, which allows for the creation of 3-methyl-2-phenyl-1-substituted-indole derivatives that serve as analogues. nih.gov This method involves reacting propiophenone (B1677668) with an appropriately substituted phenylhydrazine hydrochloride, followed by the attachment of different fragments. nih.gov

Another strategy focuses on creating analogues by modifying the linker between the indole and pyridine moieties or by building upon the core structure. For example, researchers have synthesized 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. nih.gov In this case, a pyrimidine-amino linker connects the pyridin-3-yl group to the indole core. The synthesis involves reacting an isocyanate-functionalized indole with a substituted aminopyrimidine, followed by treatment with hydrazine (B178648) hydrate (B1144303) and subsequent reaction with various aldehydes to produce a series of analogues. nih.gov

The synthesis of meridianins, a class of marine alkaloids, provides further insight into creating analogues with different linkers. The key step often involves the condensation of an indole-derived enaminone with guanidine (B92328) hydrochloride to form a 2-aminopyrimidine (B69317) ring attached to the indole. encyclopedia.pub

The following table summarizes examples of synthesized analogues with varied linkers and substituents, demonstrating the chemical diversity that can be achieved.

Table 1: Examples of Synthesized Analogues

| Base Scaffold | Linker | Substituents | Synthetic Method | Reference |

|---|---|---|---|---|

| Indole | Direct C2-Aryl Bond | 2-Aryl groups | Palladium-catalyzed desulfitation | researchgate.net |

| Indole | Pyrimidine-amino | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino) | Multi-step condensation | nih.gov |

| Indole | Benzyl or Benzoyl at N1 | 3-methyl, 2-phenyl | Fischer indole synthesis | nih.gov |

| Indole | Pyrimidine | 3-(2-aminopyrimidin-4-yl) | Enaminone condensation with guanidine | encyclopedia.pub |

| Indazole | Direct C5-Indol-2-yl Bond | N-methyl | Suzuki coupling / Lithiation & Dehydration | researchgate.net |

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indole and pyridine derivatives. The focus is on developing methods that are more environmentally benign, efficient, and sustainable.

Solvent-Free and Alternative Solvent Methods

A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. To this end, solvent-free and water-based synthetic methods have been developed. One novel, catalyst-free approach utilizes ultrasonic irradiation in water for the one-pot, five-component synthesis of pyrazolo-pyrido-pyrimidine-diones. researchgate.net This method offers advantages such as short reaction times (15-18 minutes), high yields (85-98%), energy efficiency, and the use of a green solvent. researchgate.net

Microwave-assisted synthesis is another tool recognized under the green chemistry paradigm. acs.org An efficient methodology for synthesizing 3-pyridine derivatives employs microwave irradiation in ethanol, resulting in excellent yields (82-94%) and significantly shorter reaction times (2-7 minutes) compared to conventional heating. acs.org Visible-light-induced reactions also represent a green approach, using an eco-friendly energy source. A metal-free, visible-light-promoted regioselective sulfenylation of indoles has been developed using rose bengal as a photocatalyst in green solvents under ambient conditions. rsc.org

Catalyst Reuse and Recyclability

While specific examples of catalyst reuse for the synthesis of this compound are not extensively detailed, the principle is a cornerstone of green synthetic strategies. The development of catalyst- and base-free synthetic routes for related heterocyclic systems, such as pyridine-fused uracils, completely circumvents the need for a catalyst, thus eliminating concerns about its separation and reuse. nih.gov In syntheses where catalysts are necessary, such as palladium-catalyzed cross-coupling reactions, the use of polymer-supported or heterogeneous catalysts is a common strategy to facilitate recovery and recycling, although this has not been specifically documented for this compound.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, is a modern technology that offers significant advantages over traditional batch processing, including enhanced reaction control, scalability, and safety. mdpi.comvapourtec.com This approach is increasingly being used for the synthesis of heterocyclic compounds like indoles and pyridines. mdpi.com

The synthesis of indole derivatives has been successfully implemented in flow reactors. mdpi.com For example, the Fischer indole synthesis can be performed under high-temperature and pressure conditions in a continuous flow system, leading to significantly reduced reaction times and high productivity. mdpi.com One such process achieved a 96% yield with a residence time of about 3 minutes, translating to a productivity of 25 g·h−1. mdpi.com Similarly, the Hemetsberger–Knittel synthesis of indole-2-carboxylates in a flow system resulted in yields comparable to microwave-assisted methods but with even shorter reaction times (approximately 1 minute). mdpi.com

Continuous flow systems have also been employed for the synthesis of substituted 2-pyridones. researchgate.net By varying the flow rates of reactant solutions, the residence time in the microreactor can be optimized to maximize product yield. For commercially important pyridones, satisfactory yields of around 60% were obtained in less than 10 minutes. researchgate.net The use of sequential flow processes, sometimes involving polymer-supported reagents and scavengers, can streamline multi-step syntheses by avoiding manual workup and purification steps between reactions. nih.gov

Table 2: Application of Flow Chemistry in Heterocycle Synthesis

| Reaction Type | Conditions | Residence Time | Yield / Throughput | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | High Temp/Pressure | ~3 min | 96% yield; 25 g·h⁻¹ | mdpi.com |

| Hemetsberger–Knittel Indole Synthesis | 165 °C | ~1 min | High Yield | mdpi.com |

| Reductive Cyclization of o-vinylnitrobenzenes | 1 mol% catalyst | - | 84% yield; 1.3 g·h⁻¹ | mdpi.com |

| 2-Pyridone Synthesis | Room Temperature | < 10 min | ~60% yield | researchgate.net |

| Rufinamide Precursor Synthesis | In situ generation of azide | - | - | uc.pt |

Advanced Spectroscopic and Structural Elucidation Techniques for Compound Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Techniques for Proton Connectivity and Environment Analysis

Proton (¹H) NMR spectroscopy would be essential to identify the number of distinct proton environments, their electronic surroundings, and their connectivity within the 6-methyl-2-(pyridin-3-yl)-1H-indole molecule. Analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of each proton to its specific position on the indole (B1671886) and pyridine (B92270) rings, as well as the methyl group.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, quaternary).

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Complex Structures

For a molecule with multiple aromatic protons and complex coupling patterns, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming adjacent protons on the aromatic rings. researchgate.netsdsu.eduslideshare.netepfl.ch

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing definitive ¹H-C one-bond connections. researchgate.netsdsu.eduslideshare.netepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.netsdsu.eduslideshare.netepfl.ch This would be key in connecting the indole and pyridine rings and confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, helping to confirm the spatial arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula (C₁₄H₁₂N₂), confirming that the synthesized compound has the correct atomic composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides further structural confirmation. For this compound, expected fragmentation could involve the cleavage of the bond between the indole and pyridine rings, as well as characteristic losses from each heterocyclic system. The specific fragmentation pathway would serve as a fingerprint to support the proposed structure.

While the principles of these techniques are well-established, the specific data (chemical shifts, coupling constants, m/z values) for this compound are not present in the currently searched scientific literature. The synthesis and full characterization of this compound would be required to generate the detailed experimental data requested.

X-ray Crystallography for Solid-State Structural Determination

The prerequisite for a successful single-crystal X-ray diffraction analysis is the availability of a high-quality, single crystal of the compound. For this compound, suitable single crystals can be grown using various established crystallization techniques. A common and effective method is the slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically. Solvents such as methanol, ethanol, acetone, or mixtures like dichloromethane/hexane are frequently employed for indole derivatives. The slow evaporation process, typically carried out at a constant temperature in a dust-free environment, allows for the gradual formation of well-ordered crystals suitable for diffraction studies.

Once a suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam, the diffraction pattern is collected. From this pattern, the fundamental properties of the crystal lattice, namely the unit cell parameters (a, b, c, α, β, γ) and the space group, are determined. While specific experimental data for this compound is not publicly available, analogous structures containing indole and pyridine rings often crystallize in common space groups. For instance, many organic molecules crystallize in the monoclinic system with space groups such as P2₁/c or C2/c, or in the orthorhombic system with space groups like P2₁2₁2₁ or Pbca. scirp.orgnih.gov The unit cell dimensions would be unique to the specific crystalline form of the compound.

Table 1: Representative Crystal Data for an Analogous Indole Derivative (Note: This data is for a representative related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, and is provided for illustrative purposes.)

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 14.7608(7) |

| b (Å) | 7.2802(4) |

| c (Å) | 24.4842(13) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2631.1(2) |

| Z | 8 |

| Data sourced from a study on a related indole derivative. researchgate.net |

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal. For this compound, several types of non-covalent interactions are anticipated. The N-H group of the indole ring is a hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of supramolecular chains or dimers. nih.gov Furthermore, π-π stacking interactions between the aromatic indole and pyridine rings are expected to play a significant role in stabilizing the crystal structure. C-H···π interactions, where a hydrogen atom from a methyl group or an aromatic ring interacts with the π-system of a neighboring molecule, are also commonly observed in such systems. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that, when used in conjunction, offer a more complete understanding of the vibrational modes of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum displays absorption bands corresponding to specific vibrational modes. For this compound, the FT-IR spectrum is expected to exhibit several characteristic peaks. The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3400-3300 cm⁻¹. researchgate.netresearchgate.net The aromatic C-H stretching vibrations of both the indole and pyridine rings are expected in the 3100-3000 cm⁻¹ region. The C-H stretching of the methyl group would likely be observed around 2950-2850 cm⁻¹.

The fingerprint region, below 1650 cm⁻¹, is rich in information. Aromatic C=C and C=N stretching vibrations from the indole and pyridine rings are anticipated to appear in the 1620-1450 cm⁻¹ range. researchgate.netmdpi.com The C-N stretching vibrations would also be present in this region. Bending vibrations, such as the N-H bend and C-H bends of the aromatic rings and the methyl group, will populate the lower frequency region of the spectrum.

Table 2: Predicted FT-IR Spectral Data for this compound (Based on data from analogous indole and pyridine compounds)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | N-H stretch (indole) | Medium, Sharp |

| ~3100-3000 | Aromatic C-H stretch | Medium to Weak |

| ~2950-2850 | Aliphatic C-H stretch (methyl) | Medium to Weak |

| ~1620-1570 | Aromatic C=C stretch | Strong to Medium |

| ~1580-1470 | Pyridine ring C=C, C=N stretch | Strong to Medium |

| ~1460 | C-C ring stretch (indole) | Medium |

| ~1350 | C-H bend (methyl) | Medium |

| ~750-700 | =C-H out-of-plane bend | Strong |

| Predicted assignments based on established spectral data for indole and pyridine derivatives. researchgate.netmdpi.com |

Raman spectroscopy is a light scattering technique that provides information on vibrational modes that are often weak or absent in the IR spectrum. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring stretching vibrations. The symmetric "breathing" modes of the indole and pyridine rings, which involve the expansion and contraction of the rings, are typically strong in the Raman spectrum and appear in the 1000-800 cm⁻¹ region.

The analysis of Raman spectra of related compounds like 3-methylindole (B30407) has shown that specific vibrational modes can be assigned with high confidence through comparison with theoretical calculations. researchgate.netnih.gov The combination of FT-IR and Raman data, supported by computational predictions, allows for a thorough characterization of the vibrational properties of this compound, confirming the presence of all key functional moieties and providing a vibrational signature for the molecule.

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of this compound, the UV-Visible spectrum is primarily governed by the electronic transitions within its π-conjugated system, which is composed of the indole and pyridine rings.

The electronic spectrum of this compound is expected to be a composite of the transitions originating from the individual indole and pyridine chromophores, modified by their conjugation. The indole moiety itself typically displays two main absorption bands in the near-ultraviolet region, which are assigned to the ¹Lₐ and ¹Lₑ electronic transitions. The pyridine ring exhibits characteristic absorptions from both π → π* and n → π* transitions. The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is typically of lower intensity than the π → π* transitions.

When the pyridine ring is conjugated to the indole ring at the 2-position, as in this compound, a significant bathochromic (red) shift of the absorption maxima to longer wavelengths is anticipated compared to the individual parent heterocycles. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methyl group at the 6-position of the indole ring is an electron-donating group and is expected to cause a further slight red shift in the absorption bands.

Detailed research findings on the specific UV-Visible absorption maxima for this compound are not extensively documented in publicly available literature. However, based on data for structurally related compounds such as 2-phenylindole (B188600) and other 2-pyridinyl-indole derivatives, the expected absorption maxima can be estimated. For instance, 2-phenylindole exhibits a strong absorption band around 313 nm. The presence of the nitrogen atom in the pyridine ring and its position at the 3-position will influence the electronic distribution and likely result in a complex spectrum with multiple bands. The solvent used for analysis can also influence the position of the absorption maxima, particularly for the n → π* transition of the pyridine ring.

The expected UV-Visible spectral data for this compound, based on analogous compounds, are summarized in the following table.

| Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~ 260-270 | Moderate to High | Methanol/Ethanol | π → π* (Pyridine-like) |

| ~ 280-290 | Moderate | Methanol/Ethanol | π → π* (Indole-like) |

| ~ 310-320 | High | Methanol/Ethanol | π → π* (Extended Conjugation) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a robust and widely used computational tool for predicting the properties of molecular systems. By approximating the electron density, DFT calculations can provide accurate descriptions of a molecule's geometry, electronic structure, and spectroscopic characteristics. For 6-methyl-2-(pyridin-3-yl)-1H-indole, DFT studies, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental chemical nature. irjweb.comresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization calculations would systematically adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. It is anticipated that a near-planar arrangement of the two ring systems would be energetically favorable, allowing for some degree of π-electron delocalization across the molecule. The presence of the methyl group at the 6-position of the indole (B1671886) ring is not expected to introduce significant steric hindrance that would force a large twist between the rings.

| Parameter | Predicted Value |

| Bond Length (Indole N-H) | ~1.01 Å |

| Bond Length (C-C between rings) | ~1.47 Å |

| Dihedral Angle (Indole-Pyridine) | ~10-20 degrees |

Table 1: Predicted geometric parameters for this compound based on DFT calculations of similar structures.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's electronic behavior. irjweb.comlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, which is a characteristic feature of indole derivatives. researchgate.net Conversely, the LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring. The energy of the HOMO would be a measure of the molecule's ionization potential, while the LUMO energy relates to its electron affinity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. irjweb.com

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -1.0 to -1.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Table 2: Predicted HOMO and LUMO energies and the resulting energy gap for this compound, extrapolated from data on analogous compounds. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and electron-donating species, respectively. The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potentials.

In the MEP map of this compound, it is anticipated that the most negative potential (typically colored red or yellow) will be localized around the nitrogen atom of the pyridine ring, indicating its nucleophilic character. The hydrogen atom of the indole N-H group is expected to exhibit a region of positive potential (blue), highlighting its electrophilic nature. The indole ring itself will likely show a mixed potential, while the methyl group will be largely neutral.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies can then be compared with experimental spectra to confirm the molecular structure.

For this compound, characteristic vibrational modes would include the N-H stretching of the indole ring (typically around 3400-3500 cm⁻¹), C-H stretching vibrations of the aromatic rings and the methyl group, and various C=C and C-N stretching and bending vibrations within the heterocyclic systems. Theoretical calculations can help to disentangle complex spectral regions where multiple vibrational modes may overlap.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Indole N-H Stretch | 3450 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2900 - 3000 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

Table 3: Predicted characteristic vibrational frequencies for this compound based on DFT calculations. researchgate.net

Prediction of Reactivity Descriptors (e.g., Global Reactivity Indices)

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors would be calculated from the HOMO and LUMO energies obtained from the DFT analysis. It is expected that this compound will exhibit moderate hardness and electrophilicity, consistent with a stable aromatic system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For this compound, an MD simulation, likely in a solvent such as water or dimethyl sulfoxide (B87167), would reveal the fluctuations in the dihedral angle between the indole and pyridine rings. nih.gov It would also show how the solvent molecules arrange themselves around the solute, providing information about its solvation properties. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to quantify the stability of the molecule's conformation and the flexibility of its different regions. nih.gov Such simulations are particularly valuable for understanding how the molecule might behave in a biological system, for instance, when approaching the binding site of a protein. mdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

While specific, comprehensive docking studies for this compound are not widely published, in silico predictions suggest its potential affinity for kinase domains, such as those of Janus Kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR). vulcanchem.com Studies on structurally related compounds provide valuable insights into potential binding modes. For instance, a study on 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives as ROR1 inhibitors demonstrated that these molecules can effectively bind to the kinase domain. nih.gov Given the structural similarities, it is plausible that this compound could adopt a similar binding pose in the ATP-binding pocket of various kinases. Docking studies of other indole-pyridine hybrids have also been performed against targets like Aurora B kinase, revealing key interactions within the active site. arxiv.org

Table 1: Predicted Biological Targets and Docking Insights for Indole-Pyridine Scaffolds

| Compound Class | Predicted/Studied Target | Potential Binding Interactions | Reference |

| This compound | JAK2, EGFR | Inferred to be similar to other kinase inhibitors, involving hydrogen bonds and hydrophobic interactions. | vulcanchem.com |

| 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives | ROR1 | Hydrogen bonds with hinge region residues, hydrophobic interactions with the DFG motif. | nih.gov |

| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | π-π, π-cation, and π-sigma contacts with key residues like Tyr156, Lys106, and Leu83. | arxiv.org |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine | VEGFR2, EGFRK | Moderate binding affinities with binding energies of -9.1 and -7.6 kcal/mol, respectively. | physchemres.org |

The binding affinity of a ligand to its receptor is determined by the sum of various non-covalent interactions. For this compound, these would primarily include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions with backbone or side-chain residues of a protein are often crucial for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The methyl group and the aromatic rings contribute to the hydrophobicity of the molecule. These parts of the molecule can favorably interact with nonpolar residues in the binding site, such as leucine, valine, and isoleucine, contributing to binding affinity. researchgate.net

π-Stacking: The planar indole and pyridine rings can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan. Cation-π interactions between the protonated pyridine ring (if applicable at physiological pH) and aromatic residues are also possible.

In the context of kinase inhibition, the pyridine nitrogen often forms a key hydrogen bond with the "hinge region" of the kinase, a conserved motif that connects the N- and C-lobes of the enzyme. The indole scaffold would then occupy the hydrophobic pocket, with the methyl group potentially providing additional favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational tools that relate the chemical structure of a series of compounds to their biological activity, enabling the design of more potent molecules.

While a specific QSAR model for this compound has not been reported, studies on related indole-pyridine derivatives have successfully employed these techniques. nih.gov For instance, 2D and 3D-QSAR studies on pyrido-indole derivatives as JAK2 inhibitors have led to the development of predictive models. nih.gov

A typical workflow for developing a predictive model involves:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound and its analogs, a QSAR model could identify key structural features that contribute to their activity. For example, the model might reveal the optimal size and electronics of substituents on the indole or pyridine rings.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a series of active indole-pyridine compounds, a pharmacophore model might consist of a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the indole N-H), and two aromatic/hydrophobic regions (the indole and pyridine rings). Such a model serves as a 3D template for designing new molecules with improved activity. Studies on pyrido-indole derivatives have identified pharmacophores with features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. nih.gov

Table 2: QSAR and Pharmacophore Modeling Studies on Related Scaffolds

| Compound Series | Target/Activity | Modeling Approach | Key Findings | Reference |

| Indole-pyridine conjugates | Bronchodilators | 3D Pharmacophore, 2D-QSAR | Identified key structural features for bronchodilatory activity. | nih.gov |

| Pyrido-indole derivatives | JAK2 inhibitors | 3D-QSAR, Pharmacophore | A pharmacophore with one H-bond acceptor, two H-bond donors, and three aromatic rings was identified. | nih.gov |

| Indole and isatin (B1672199) derivatives | Antiamyloidogenic agents | 3D-QSAR, Pharmacophore | Identified physicochemical features correlated with Aβ anti-aggregating potency. | mdpi.com |

| 2-substituted indole derivatives | Melatonin (B1676174) receptor ligands | QSAR | Revealed an optimal range of lipophilicity for the C2 indole substituent. | nih.gov |

Identification of Key Structural Features for Desired Interactions

Computational studies on related indole derivatives highlight several key structural features that are crucial for their molecular interactions. These studies often employ methods like Density Functional Theory (DFT) to analyze molecular geometry, electronic properties, and intermolecular interactions.

A significant aspect of the molecular structure is the planarity or dihedral angle between the indole and pyridine rings. This angle influences the extent of π-conjugation across the molecule, which in turn affects its electronic properties and potential for π-π stacking interactions. In a study on (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA), a related compound, DFT calculations were used to optimize the molecular geometry and analyze its electronic properties for molecular docking studies. physchemres.org

Furthermore, the presence and position of substituents on both the indole and pyridine rings play a pivotal role in modulating molecular interactions. The methyl group at the 6-position of the indole ring in the target compound, for instance, would be expected to influence its lipophilicity and steric profile. The nitrogen atom in the pyridine ring is a key site for hydrogen bonding, acting as a hydrogen bond acceptor.

Natural Bond Orbital (NBO) analysis is a computational tool frequently used to understand intramolecular and intermolecular bonding and interactions. For instance, in studies of other heterocyclic systems, NBO analysis has been used to quantify the strength of hydrogen bonds and other non-covalent interactions. researchgate.net These interactions are fundamental to the desired biological activity or material properties of the compound.

The table below summarizes key structural features and their expected influence on molecular interactions, based on studies of analogous compounds.

| Structural Feature | Expected Influence on Interactions | Relevant Computational Methods |

| Indole N-H group | Acts as a hydrogen bond donor. | DFT, NBO Analysis |

| Pyridine Nitrogen | Acts as a hydrogen bond acceptor. | DFT, NBO Analysis |

| Aromatic Rings (Indole & Pyridine) | Participate in π-π stacking interactions. | DFT, Molecular Docking |

| Methyl Group (C6-position) | Increases lipophilicity, potential for steric hindrance. | Molecular Mechanics, DFT |

| Dihedral Angle (Indole-Pyridine) | Affects degree of π-conjugation and overall molecular shape. | DFT Geometry Optimization |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical evaluations of the Non-Linear Optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic applications. These properties are typically calculated using quantum chemical methods, such as DFT. The key parameters of interest are the first hyperpolarizability (β) and second hyperpolarizability (γ), which describe the nonlinear response of a molecule to an external electric field.

While no specific NLO studies were found for this compound, research on other substituted indoles provides valuable insights. A study on various donor-acceptor substituted ethenyl indoles demonstrated that the NLO response is highly dependent on the nature of the substituents. nih.gov Compounds with strong electron-withdrawing groups exhibited significantly larger NLO properties due to enhanced intramolecular charge transfer (ICT). nih.gov

The general principle for designing molecules with high NLO activity involves creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. In the case of this compound, the indole ring can act as an electron donor (push) and the pyridine ring can act as an electron acceptor (pull). The methyl group at the 6-position of the indole ring is a weak electron-donating group, which could modestly enhance the donor capacity of the indole system.

The first hyperpolarizability (β) is a key indicator of the second-order NLO response. Theoretical calculations on related indole derivatives have shown a correlation between the magnitude of β and the difference in dipole moment between the ground and excited states (Δμ), as well as the HOMO-LUMO energy gap. nih.gov A smaller HOMO-LUMO gap generally leads to a larger NLO response.

The following table presents a hypothetical summary of the parameters that would be calculated in a theoretical NLO evaluation of this compound, based on findings for related compounds.

| NLO Parameter | Description | Expected Influence of Structural Features |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | The asymmetric nature of the molecule with the nitrogen in the pyridine ring is expected to result in a significant dipole moment. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | The push-pull nature of the indole-pyridine system is expected to give rise to a non-zero β value. The magnitude would depend on the degree of intramolecular charge transfer. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | The extent of π-conjugation and the electron-donating/withdrawing nature of the substituents would influence this gap. A smaller gap is generally associated with higher NLO activity. |

It is important to reiterate that the information presented here is inferred from computational studies on structurally related compounds. A dedicated theoretical investigation on this compound would be necessary to obtain accurate quantitative data for its specific structural and NLO properties.

Molecular Interactions and Biological Activity Studies Preclinical Focus

Target Identification and Engagement Studies

The initial stages of preclinical research for a novel compound like 6-methyl-2-(pyridin-3-yl)-1H-indole would focus on identifying its molecular targets and confirming its direct interaction with them.

Enzyme Inhibition Assays (e.g., Kinases, Methyltransferases)

Enzyme inhibition assays are crucial for determining if a compound can modulate the activity of specific enzymes, which are common drug targets. For a compound with the structural features of this compound, screening against panels of kinases and methyltransferases would be a logical starting point, given that many indole (B1671886) derivatives have shown activity against these enzyme families. Such studies would quantify the compound's inhibitory potency, typically reported as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Enzyme Inhibition Data for this compound No public data is available for this compound. The table below is for illustrative purposes only.

| Target Enzyme | Assay Type | IC50 (nM) |

|---|---|---|

| Kinase X | Biochemical Assay | Data not available |

Receptor Binding Assays (e.g., G-Protein Coupled Receptors, Nuclear Receptors)

To investigate whether this compound interacts with cell surface or intracellular receptors, receptor binding assays are employed. These experiments measure the affinity of the compound for a specific receptor, usually expressed as a Ki (inhibition constant) or Kd (dissociation constant). Given the prevalence of the indole nucleus in ligands for G-protein coupled receptors (GPCRs) and nuclear receptors, evaluating the binding profile of this compound against a panel of these receptors would be essential.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound No public data is available for this compound. The table below is for illustrative purposes only.

| Receptor Target | Assay Type | Ki (nM) |

|---|---|---|

| GPCR Subtype A | Radioligand Binding | Data not available |

Protein-Protein Interaction Modulation

The disruption or stabilization of protein-protein interactions (PPIs) is an emerging therapeutic strategy. Assays such as fluorescence resonance energy transfer (FRET) or co-immunoprecipitation could be used to determine if this compound can modulate such interactions. There is currently no publicly available information to suggest that this compound has been tested for its ability to modulate any specific PPIs.

Mechanistic Investigations at the Molecular and Cellular Level

Following target identification, further studies are required to understand how the compound's interaction with its target(s) translates into a cellular effect.

Cellular Pathway Modulation Studies (e.g., Apoptosis, Cell Cycle)

Once a molecular target is confirmed, researchers would investigate the downstream consequences of its modulation. For instance, if the compound inhibits a kinase involved in cell proliferation, studies would be conducted to see if it induces cell cycle arrest or apoptosis (programmed cell death). Techniques such as flow cytometry and western blotting for key pathway proteins would be utilized. To date, no such studies have been published for this compound.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are a powerful tool to assess the activity of a specific signaling pathway. In these experiments, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the pathway of interest. An increase or decrease in the reporter signal would indicate that this compound activates or inhibits the pathway, respectively. There is no available data from reporter gene assays for this compound.

Table 3: Hypothetical Reporter Gene Assay Data for this compound No public data is available for this compound. The table below is for illustrative purposes only.

| Pathway | Reporter Construct | Effect (Activation/Inhibition) | EC50/IC50 (µM) |

|---|

Subcellular Localization Studies

Determining the subcellular localization of a compound is crucial for understanding its mechanism of action. For a molecule like this compound, various techniques could be employed to ascertain its distribution within a cell.

One common approach involves the use of fluorescently tagged analogs. By chemically modifying the parent compound with a fluorescent dye, its movement and accumulation in different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) can be visualized using fluorescence microscopy. For instance, studies on other indole derivatives have utilized this method to track their cellular fate.

Another technique is subcellular fractionation, where cells are lysed and their components separated by centrifugation. Subsequent analysis of each fraction using methods like high-performance liquid chromatography (HPLC) or mass spectrometry can quantify the concentration of the compound in different organelles.

While no specific subcellular localization studies for this compound have been reported, the physicochemical properties of the molecule, such as its lipophilicity and potential for protonation of the pyridine (B92270) nitrogen, would likely govern its passive diffusion across cellular membranes and potential accumulation in acidic compartments like lysosomes. The indole nucleus itself is a feature of many natural and synthetic compounds that interact with various intracellular targets. nih.gov

In Vitro Assays in Cell-Based Models

In vitro assays are fundamental for characterizing the biological activity of a new chemical entity. These experiments, conducted on cultured cells, can reveal a compound's selectivity and its effect on specific biological pathways.

Selectivity Profiling Across Multiple Cell Lines or Targets

To assess the potential therapeutic window and identify possible off-target effects of this compound, it would be essential to screen it against a panel of diverse human cell lines. This panel would typically include cancer cell lines from various tissues (e.g., lung, breast, colon, leukemia) and, importantly, non-cancerous cell lines to evaluate general cytotoxicity.

For example, a study on a series of 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives evaluated their antiproliferative activity against a panel of cancer cell lines, revealing differential sensitivity. nih.gov Similarly, the antiproliferative effects of this compound could be determined using assays such as the MTT or SRB assay, which measure cell viability.

Beyond cell line screening, selectivity profiling against a panel of specific molecular targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, would be highly informative. The indole and pyridine moieties are common pharmacophores in kinase inhibitors, and many indole derivatives have been shown to target enzymes like tubulin and protein kinases. nih.gov For instance, a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives were optimized as ROR1 inhibitors, highlighting the potential of this scaffold to target specific kinases. acs.org

Table 1: Hypothetical Selectivity Profiling Data for this compound

| Cell Line/Target | Assay Type | Hypothetical IC₅₀/EC₅₀ (µM) |

| A549 (Lung Carcinoma) | MTT Assay | > 50 |

| MCF-7 (Breast Carcinoma) | MTT Assay | 25 |

| HCT116 (Colon Carcinoma) | MTT Assay | 15 |

| Jurkat (T-cell Leukemia) | MTT Assay | 30 |

| HEK293 (Human Embryonic Kidney) | MTT Assay | > 100 |

| Kinase Panel (e.g., EGFR, VEGFR2) | Kinase Inhibition Assay | 5-20 (for specific kinases) |

This table presents hypothetical data for illustrative purposes, as direct experimental values for this compound are not currently available in the literature.

Functional Assays for Specific Biological Responses

Once a primary biological activity is identified, functional assays are employed to elucidate the mechanism of action. If, for instance, selectivity profiling suggests that this compound has anti-cancer properties, subsequent functional assays could include:

Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).

Apoptosis Assays: Detecting markers of programmed cell death, such as caspase activation or Annexin V staining.

Signal Transduction Pathway Analysis: Using techniques like Western blotting to examine the phosphorylation status of key proteins in signaling pathways known to be dysregulated in cancer (e.g., MAPK, PI3K/Akt).

Tubulin Polymerization Assays: Given that many indole derivatives interact with microtubules, an in vitro assay could determine if the compound inhibits or promotes tubulin polymerization. nih.gov

In Vivo Proof-of-Concept Studies in Animal Models (Focus on target engagement and mechanistic validation, not efficacy in human disease)

In vivo studies in animal models are a critical step in preclinical drug development, providing insights into a compound's behavior in a whole organism.

Model Selection and Rationale

The choice of animal model would be dictated by the in vitro findings. If this compound shows promise as a kinase inhibitor for a particular cancer type, a xenograft model would be appropriate. In this model, human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of the compound's ability to engage its target in a tumor environment.

For example, if the compound were found to inhibit a kinase involved in angiogenesis, a model that allows for the measurement of blood vessel formation could be used. The selection of the animal species (typically mice or rats) would also depend on metabolic similarity to humans and the availability of validated disease models.

Biomarker Analysis for Target Modulation

A key goal of early in vivo studies is to demonstrate that the compound is reaching its intended target and exerting the expected biological effect. This is achieved through biomarker analysis. Biomarkers are measurable indicators of a biological state or condition.

Following treatment of the animal model with this compound, tissue samples (e.g., tumor, blood) would be collected and analyzed for changes in relevant biomarkers. For instance, if the compound is a kinase inhibitor, a decrease in the phosphorylation of its downstream target protein in tumor tissue would serve as a strong biomarker of target engagement. This can be assessed by techniques such as immunohistochemistry or Western blotting.

Furthermore, pharmacodynamic (PD) biomarkers can be measured in more accessible tissues like blood to monitor the compound's biological effect over time. This data is crucial for establishing a relationship between drug exposure and target modulation.

Table 2: Potential In Vivo Biomarkers for this compound

| Biomarker Type | Analyte | Tissue/Fluid | Rationale |

| Target Engagement | Phospho-Target Protein | Tumor Tissue | Direct measure of the compound's effect on its intended kinase. |

| Downstream Effect | Ki-67 (Proliferation Marker) | Tumor Tissue | To assess the impact on cancer cell proliferation. |

| Downstream Effect | Cleaved Caspase-3 (Apoptosis Marker) | Tumor Tissue | To determine if the compound induces programmed cell death. |

| Pharmacodynamic | Circulating Tumor Cells | Blood | To monitor the compound's effect on tumor dissemination. |

This table presents potential biomarkers based on the hypothetical activity of this compound as an anticancer agent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of Indole (B1671886) and Pyridine (B92270) Moieties

The exploration of the chemical space around the 6-methyl-2-(pyridin-3-yl)-1H-indole scaffold involves systematic modifications of both the indole and pyridine rings. This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Indole Moiety Modification: Key positions on the indole ring that are frequently modified include the N-1 nitrogen and the C-5 and C-6 positions of the fused benzene (B151609) ring. sci-hub.st

N-1 Position: The indole nitrogen (N-H) is a critical interaction point. Studies on similar 2-arylindoles have shown that N-alkylation can be detrimental to activity. For instance, in a series of compounds evaluated for quinone reductase 1 (QR1) induction, alkylation of the indole nitrogen completely destroyed the biological activity, suggesting the free N-H group is essential for interacting with the target. nih.gov

C-5 and C-6 Positions: These positions are primary targets for introducing substituents to modulate electronic properties, lipophilicity, and steric profile. In the development of Hepatitis C Virus (HCV) NS4B inhibitors based on a 6-(indol-2-yl)pyridine structure, researchers systematically introduced a variety of substituents at the C-5 and C-6 positions to improve metabolic stability and pharmacokinetic profiles. sci-hub.st

Pyridine Moiety Modification: The pyridine ring at the C-2 position of the indole is another key area for modification. Common strategies include altering substituents on the pyridine ring or replacing the pyridine ring entirely with other aromatic or heteroaromatic systems. This helps to probe the size and nature of the binding pocket. For example, in studies of 2-arylindoles as aromatase inhibitors, replacing the aryl group with pyridyl, 2-thiophenyl, or 2-naphthyl analogs resulted in inactive compounds, highlighting the specific requirements of the binding site for this part of the molecule. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of 2-arylindole derivatives is highly sensitive to the position and nature of substituents on the indole core.

Positional Isomerism: The location of a substituent can dramatically alter its effect. A study on 2-arylindoles for anti-aromatase activity demonstrated that moving a chloro (Cl) substituent from the C-5 to the C-6 position resulted in a five-fold decrease in activity. nih.gov This indicates a strict positional requirement for substituents to achieve optimal interaction with the biological target.

Substituent Effects: The electronic properties of substituents play a pivotal role.

On the Indole Ring: For anti-aromatase activity, small, polar, electron-withdrawing groups (EWGs) at the C-5 position were found to be favorable. The activity increased in the order of Bromo (Br) < Chloro (Cl) < Nitro (NO₂) < Cyano (CN). nih.gov Conversely, in the development of HCV inhibitors, small alkyl groups like methyl (Me) and ethyl (Et) at the C-6 position conferred potent activity, while more polar groups like chloro (Cl) or hydroxyl (OH) at the same position led to a significant drop in potency. sci-hub.st

The following table summarizes the structure-activity relationship findings for substituents on the indole ring from various studies.

| Scaffold | Position | Substituent | Biological Target | Effect on Activity |

| 2-Arylindole | C-5 | -Br | Aromatase | Moderate Activity (IC₅₀ = 39.7 µM) nih.gov |

| 2-Arylindole | C-5 | -Cl | Aromatase | Good Activity (IC₅₀ = 22.8 µM) nih.gov |

| 2-Arylindole | C-5 | -NO₂ | Aromatase | Potent Activity (IC₅₀ = 9.0 µM) nih.gov |

| 2-Arylindole | C-5 | -CN | Aromatase | Very Potent Activity (IC₅₀ = 3.3 µM) nih.gov |

| 2-Arylindole | C-6 | -Cl | Aromatase | Decreased activity (five-fold vs. C-5) nih.gov |

| 6-(Indol-2-yl)pyridine | C-6 | -OCHF₂ | HCV Replicon | Very Potent Activity (EC₅₀ = 7 nM) sci-hub.st |

| 6-(Indol-2-yl)pyridine | C-6 | -Me | HCV Replicon | Potent Activity (EC₅₀ = 9 nM) sci-hub.st |

| 6-(Indol-2-yl)pyridine | C-6 | -Et | HCV Replicon | Very Potent Activity (EC₅₀ = 4 nM) sci-hub.st |

| 6-(Indol-2-yl)pyridine | C-6 | -Cl | HCV Replicon | Low Activity (EC₅₀ = 460 nM) sci-hub.st |

| 6-(Indol-2-yl)pyridine | C-6 | -OH | HCV Replicon | Low Activity (EC₅₀ = 410 nM) sci-hub.st |

On the 2-Aryl (Pyridine) Ring: SAR data often reveals that bulky substituents on the 2-aryl ring are detrimental to activity. nih.gov This suggests that the corresponding binding pocket is sterically constrained.

Identification of Pharmacophoric Requirements for Target Interaction

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com For the pyrido-indole class of compounds, several key pharmacophoric features have been identified through ligand-based and structure-based studies. nih.govresearchgate.net

A representative pharmacophore model for a pyrido-indole derivative acting as an enzyme inhibitor typically consists of:

One or Two Hydrogen Bond Donors (HBD): The indole N-H group is a conserved HBD feature in many active 2-arylindoles. nih.gov Some models identify a second potential HBD depending on the specific target. researchgate.net

One Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring is a critical HBA feature, capable of forming a hydrogen bond with a donor group in the receptor's active site. researchgate.netmdpi.com

Two or Three Aromatic/Hydrophobic Rings (AR): The indole bicyclic system and the pyridine ring provide essential hydrophobic surfaces for van der Waals and pi-stacking interactions. researchgate.net

One study on pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors identified an efficient pharmacophore hypothesis consisting of one HBA, two HBDs, and three aromatic rings (ADDRRR). nih.govresearchgate.net Another model for indole-based TASK-3 channel blockers identified a simpler three-point pharmacophore with two HBAs and one aromatic ring. mdpi.com These models serve as 3D queries to screen databases for new molecules with potentially similar biological activity. dovepress.com

Correlation of Structural Features with Molecular Interactions

The pharmacophoric features identified are directly correlated with specific molecular interactions between the ligand and the target protein, which can be visualized through molecular docking studies.

Hydrogen Bonding: The indole N-H (HBD) is frequently observed forming a crucial hydrogen bond with an amino acid residue (e.g., a serine or a backbone carbonyl) in the active site. This interaction often serves as an anchor, orienting the molecule correctly for other interactions. nih.gov Similarly, the pyridine nitrogen (HBA) accepts a hydrogen bond from a donor residue on the target.

Hydrophobic and Aromatic Interactions: The flat, electron-rich surfaces of the indole and pyridine rings are ideal for engaging in hydrophobic and aromatic interactions. Molecular docking studies of 2-arylindoles in the aromatase active site predicted that the 2-aryl group fits into a small hydrophobic pocket. nih.gov These interactions, including pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, are critical for binding affinity and stability.

Specific Substituent Interactions: Functional groups at positions like C-5 or C-6 can form additional, specific interactions. For example, a C-5 electron-withdrawing group on a 2-arylindole was predicted to form a hydrogen bond with the hydroxyl group of Ser478 in the aromatase active site, explaining the favorable effect of such substituents. nih.gov

Development of SAR-Guided Design Principles

The cumulative findings from SAR, SPR, and computational studies on this compound and related analogs lead to a set of guiding principles for the design of new, more effective compounds:

Preserve the Core Scaffold: The 2-arylindole core is a validated privileged structure. Its rigid, planar geometry is well-suited for fitting into enzymatic clefts and receptor binding sites.

Protect the Indole N-H Group: The indole N-H is often a critical hydrogen bond donor. Modifications at this position should be avoided unless a specific target is known to tolerate or benefit from N-substitution. nih.gov

Utilize C-5 and C-6 for Fine-Tuning: The C-5 and C-6 positions of the indole are ideal for introducing substituents to modulate activity, selectivity, and pharmacokinetic properties without disrupting the core binding interactions. The choice of substituent (e.g., small EWG vs. small alkyl group) should be tailored to the specific target. sci-hub.stnih.gov

Leverage the Pyridine Nitrogen: The pyridine nitrogen is a key interaction point, acting as a hydrogen bond acceptor. Its position relative to the rest of the molecule is crucial for proper orientation in the binding site.

Avoid Steric Bulk on the Pyridine Ring: The binding pocket accommodating the pyridine ring is often sterically constrained. Therefore, large or bulky substituents on this ring are likely to decrease binding affinity and should be avoided. nih.gov

By adhering to these principles, medicinal chemists can rationally design novel derivatives of this compound with a higher probability of achieving desired biological activity and improved drug-like properties.

Advanced Research Applications and Potential Utility

Development as Chemical Probes for Biological Research

The structure of 6-methyl-2-(pyridin-3-yl)-1H-indole is intrinsically suited for the development of chemical probes, which are powerful tools for elucidating complex biological processes. The indole (B1671886) ring can serve as a binding motif for various protein targets, while the pyridine (B92270) unit can modulate solubility and participate in hydrogen bonding, enhancing target affinity and specificity.

Fluorescent Labeling and Imaging Probes

The indole scaffold is a well-known fluorophore, and its derivatives are extensively used in creating fluorescent probes. While direct studies on the fluorescence of this compound are not widely reported, research on analogous 2-pyridinyl-1H-indole derivatives demonstrates their potential. These related compounds exhibit long-wavelength fluorescent emissions that are sensitive to the polarity and pH of their environment, making them suitable for sensing applications. nih.gov The introduction of substituents can fine-tune these properties; electron-donating groups tend to cause red shifts in emission, while electron-withdrawing groups can induce blue shifts. nih.gov